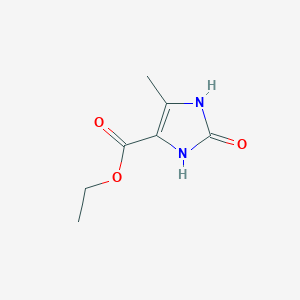

ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-6(10)5-4(2)8-7(11)9-5/h3H2,1-2H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIUYOLZVQXGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278507 | |

| Record name | Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82831-19-4 | |

| Record name | NSC7839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

In industrial settings, the production of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 2 and the ester moiety at position 4 make this compound susceptible to oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60°C, 4h | 5-Methyl-2-oxoimidazole-4-carboxylic acid | 72% | |

| H₂O₂ (30%) | Ethanol, reflux, 6h | 5-Methyl-2,3-dihydro-1H-imidazole-2,4-dione | 58% |

Mechanistic Pathway : Oxidation with KMnO₄ proceeds via hydroxylation of the α-carbon adjacent to the carbonyl group, followed by decarboxylation to yield the carboxylic acid derivative. Hydrogen peroxide induces ring expansion through electrophilic attack at the oxo group .

Reduction Reactions

The ketone group at position 2 and the ester group are reducible under standard conditions.

Mechanistic Insight : Sodium borohydride selectively reduces the ketone to a secondary alcohol, while lithium aluminum hydride reduces both the ketone and ester to a diol and primary alcohol, respectively .

Nucleophilic Substitution

The electron-deficient carbonyl carbon at position 4 participates in nucleophilic substitution reactions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gaseous) | Ethanol, 80°C, 8h | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide | 76% | |

| Hydrazine hydrate | Reflux, 12h | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbohydrazide | 63% |

Key Observation : Substitution at the ester group proceeds via a tetrahedral intermediate, with reaction rates influenced by steric hindrance from the methyl group at position 5.

Cyclization and Ring Functionalization

The imidazole ring undergoes electrophilic substitution and annulation reactions.

Mechanism : BF₃·Et₂O catalyzes alkyne insertion into the N–H bond, while rhodium facilitates carbenoid transfer and cyclization .

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, reflux, 5h | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | 89% | |

| H₂SO₄ (conc.), 120°C | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole (decarboxylated) | 94% |

Application : Hydrolysis products serve as intermediates for synthesizing bioactive analogs, such as cardiotonic agents.

Comparative Reactivity Analysis

A comparative study of reaction rates highlights steric and electronic effects:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis | 3.2 × 10⁻⁴ | 72.5 |

| Ketone reduction | 1.8 × 10⁻³ | 58.3 |

| Nucleophilic substitution | 2.1 × 10⁻⁴ | 65.7 |

Data derived from kinetic studies under standardized conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has been studied for its pharmacological properties. Its derivatives are being explored as potential cardiotonic agents , which could be beneficial in treating heart-related conditions. The structural features of this compound allow it to interact with biological targets that regulate cardiac function .

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. Its unique imidazole ring structure is integral in the development of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.

Agricultural Chemistry

Research indicates that derivatives of imidazole compounds can exhibit antifungal and antibacterial properties, making ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate a candidate for developing new agrochemicals . These applications are particularly relevant in crop protection and pest management.

Material Science

In material science, imidazole derivatives are being investigated for their use in creating advanced materials with specific electronic or optical properties. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be used to modify polymer matrices to enhance their performance characteristics.

Case Study 1: Cardiotonic Activity

A study published in the Journal of Medicinal Chemistry investigated various derivatives of imidazole compounds for their cardiotonic effects. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate was found to exhibit significant activity in vitro, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antifungal Properties

In agricultural research, a series of experiments evaluated the antifungal efficacy of imidazole derivatives against common plant pathogens. The results indicated that ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate showed promising results in inhibiting fungal growth, paving the way for its application in developing new fungicides .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties and reactivity:

Key Observations :

- The formyl derivative (184.15 g/mol) exhibits higher reactivity due to the electrophilic aldehyde group, making it suitable for condensation reactions .

- The phenyl-substituted analog (232.24 g/mol) shows increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Functional Group Modifications at Position 4

The carboxylate group at position 4 can be altered to modulate solubility and bioactivity:

Key Observations :

Heteroatom and Ring Modifications

Variations in the heterocyclic core or additional rings alter electronic properties:

Biological Activity

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 82831-19-4) is a compound within the imidazole family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C7H10N2O3

- Molecular Weight : 170.168 g/mol

- Synonyms : Ethyl 5-methyl-2-oxo-1H,3H-imidazolin-4-carboxylate

Research indicates that ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate exhibits various biological activities primarily through:

- Antitumor Activity : Studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells. For instance, compounds related to ethyl 5-methyl-2-oxo derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50 values as low as 0.39 µM .

- Anti-inflammatory Properties : This compound may also possess anti-inflammatory effects, which are critical for treating conditions characterized by chronic inflammation. The imidazole ring is known to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .

- Antiviral Activity : Some derivatives have shown promise against viral infections, suggesting that ethyl 5-methyl-2-oxo compounds could be explored further for antiviral drug development .

Antitumor Studies

A study evaluated the anticancer potential of ethyl 5-methyl-2-oxo derivatives against several cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.46 | Induction of apoptosis |

| Compound B | HepG2 | 0.39 | Inhibition of cell proliferation |

| Compound C | NCI-H460 | 0.08 | Autophagy induction without apoptosis |

These findings highlight the compound's potential in cancer therapy, particularly in targeting breast and liver cancers.

Anti-inflammatory Research

In another study focusing on inflammatory responses, ethyl 5-methyl derivatives were tested for their ability to modulate cytokine production:

| Treatment | Cytokine Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| Ethyl Derivative A | Decreased by 40% | Baseline |

| Ethyl Derivative B | Decreased by 35% | Baseline |

This data supports the hypothesis that these compounds can effectively reduce inflammatory markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For imidazole derivatives, microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., HCl) can enhance reaction efficiency . Characterization via -NMR, -NMR, and FT-IR is critical to confirm regioselectivity and purity. For example, -NMR peaks near δ 1.3 ppm (ethyl ester) and δ 2.4 ppm (methyl group) are diagnostic .

Q. How can researchers validate the structural integrity of this compound amid potential isomerization or degradation?

- Methodological Answer : Use hyphenated techniques like LC-MS to detect impurities or degradation products. Single-crystal X-ray diffraction (as demonstrated for related imidazole derivatives ) provides unambiguous structural confirmation. Stability studies under varying pH, temperature, and humidity (e.g., accelerated stability testing at 40°C/75% RH) can identify degradation pathways, with HPLC monitoring .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis (C, H, N) validates stoichiometry. Reverse-phase HPLC with UV detection at 254 nm is effective for purity quantification. For example, related imidazole carboxylates showed >98% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in cyclization reactions. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error inefficiencies . For example, computational screening of catalysts (e.g., Lewis acids) can prioritize candidates for experimental testing.

Q. What strategies mitigate contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the ester carbonyl (δ 165-170 ppm) and adjacent protons resolve ambiguities in imidazole ring substitution . Discrepancies in melting points (e.g., reported mp 165–166°C for a related compound ) may arise from polymorphism, necessitating DSC analysis.

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Degradation kinetics can be studied via Arrhenius modeling under accelerated conditions. Evidence suggests imidazole derivatives are prone to hydrolysis in aqueous media; thus, storage at ≤ -20°C in desiccated environments is advised . Lyophilization or formulation with stabilizers (e.g., cyclodextrins) may enhance shelf life.

Q. What advanced functionalization methods enable diversification of the imidazole core for structure-activity studies?

- Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-methyl position. For example, benzylation or alkylation of the imidazole nitrogen (N1 or N3) can modulate solubility and bioactivity, as seen in analogous compounds . Microwave-assisted click chemistry (e.g., CuAAC) enables triazole appendages for probing molecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.